molecular formula C14H13N3O3 B2548608 Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone CAS No. 2411249-28-8

Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone

Cat. No. B2548608
CAS RN: 2411249-28-8
M. Wt: 271.276
InChI Key: DSPVEPXSXVVWTF-UHFFFAOYSA-N
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Description

Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone, also known as OPAAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has been found to have several biochemical and physiological effects, including the inhibition of inflammation and pain, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has several advantages for lab experiments, including its stability and solubility in various solvents. However, its high cost and complex synthesis method may limit its use in some experiments.

Future Directions

There are several future directions for research on Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its anti-bacterial properties. Further research is also needed to fully understand the mechanism of action of Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone and its potential applications in various fields.

Synthesis Methods

Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with epichlorohydrin. The final step involves the reaction of the intermediate product with 3-azetidinone to yield Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone.

Scientific Research Applications

Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has also been found to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(11-8-19-11)17-6-10(7-17)13-15-12(16-20-13)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPVEPXSXVVWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2CO2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(Oxirane-2-carbonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole

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